molecular formula C16H16N6O3S B13373250 methyl 5-phenyl-2-{[4-(1H-tetraazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-phenyl-2-{[4-(1H-tetraazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B13373250
M. Wt: 372.4 g/mol
InChI Key: MXVREEYWTXJFHF-UHFFFAOYSA-N
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Description

Methyl 5-phenyl-2-{[4-(1H-tetraazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-phenyl-2-{[4-(1H-tetraazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can then be further modified

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenyl-2-{[4-(1H-tetraazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the tetraazolyl butanoyl moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Methyl 5-phenyl-2-{[4-(1H-tetraazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-phenyl-2-{[4-(1H-tetraazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring and the tetraazolyl butanoyl moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-phenyl-2-{[4-(1H-tetraazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is unique due to the combination of the thiazole ring with the tetraazolyl butanoyl moiety, which imparts specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C16H16N6O3S

Molecular Weight

372.4 g/mol

IUPAC Name

methyl 5-phenyl-2-[4-(tetrazol-1-yl)butanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H16N6O3S/c1-25-15(24)13-14(11-6-3-2-4-7-11)26-16(19-13)18-12(23)8-5-9-22-10-17-20-21-22/h2-4,6-7,10H,5,8-9H2,1H3,(H,18,19,23)

InChI Key

MXVREEYWTXJFHF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CCCN2C=NN=N2)C3=CC=CC=C3

Origin of Product

United States

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